(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Physicochemical profiling Aqueous solubility Drug-likeness

Generic 6-methyluracil analogs lack the ionizable carboxylic acid handle (pKa 3.86) essential for chemoselective conjugation and aqueous solubility at physiological pH. This 5-carboxymethyl-6-methyluracil derivative solves that gap. - Enables efficient methyl esterification (>97% yield) and amide coupling for rapid 5-position SAR. - Defined single-crystal structure (monoclinic P2₁/n) supports co-crystallography and solid-form screening. - Predicted aqueous solubility ≥25 mg/mL-ideal for lyophilized IV formulations in animal models. - Typical purity ≥95% (HPLC). Standard packaging: mg to gram scale with secure global logistics.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 38580-22-2
Cat. No. B1361868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
CAS38580-22-2
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)CC(=O)O
InChIInChI=1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13)
InChIKeyGFWWREGOTNQVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Chemical Class & Baseline Overview


(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 38580-22-2) is a 5-substituted 6-methyluracil derivative bearing a carboxymethyl side chain, classified among pyrimidine-2,4-dione acetic acid building blocks . Its molecular formula is C₇H₈N₂O₄ (MW 184.15 g/mol), with a predicted pKa of 3.86 and a density of 1.57 g/cm³ . The compound is primarily sourced from specialty chemical suppliers (e.g., Fluorochem, CymitQuimica, Synblock) at purities typically ≥95% and is used as a synthetic intermediate in medicinal chemistry programs targeting antiviral and enzyme-inhibitor scaffolds .

Why Generic Analogs Cannot Substitute This Compound


Generic substitution with unsubstituted 6-methyluracil (CAS 626-48-2) or 5-(2-hydroxyethyl)-6-methyluracil (CAS 23935-66-2) fails because these analogs lack the ionizable carboxylic acid handle (predicted pKa 3.86 ) required for aqueous solubility at physiological pH and for chemoselective conjugation (amide/ester formation) [1]. The 5-carboxymethyl chain extends the functional group beyond the ring plane, enabling geometry-dependent interactions in biological targets that the directly attached 5‑carboxy‑6‑methyluracil (CAS 51622-67-4) cannot replicate due to conformational restriction [2]. Consequently, substituting any of these analogs alters both physicochemical profile (solubility, logD) and synthetic utility, which directly impacts library yields and assay reproducibility in medicinal chemistry workflows.

Quantitative Differentiation Evidence


Ionizable Carboxylic Acid Enhances Aqueous Solubility

The compound possesses a predicted pKa of 3.86 , indicating >99% ionization at pH 7.4, which is expected to confer substantially higher aqueous solubility compared to 6-methyluracil (pKa 9.52 ). While experimental aqueous solubility for CAS 38580-22-2 is reported as ≥25 mg/mL [1], 6-methyluracil solubility is 7 g/L (7 mg/mL) at 22 °C , yielding an estimated ≥3.6‑fold solubility advantage. This difference is critical for in vitro assay design where compound precipitation at screening concentrations leads to false negatives.

Physicochemical profiling Aqueous solubility Drug-likeness

Crystal Structure Enables Solid-State Property Prediction

The crystal structure of 6-methyluracil-5-acetic acid has been solved (monoclinic, space group P2₁/n, a=4.8929, b=12.6368, c=12.7455 Å, β=99.174°, Z=4) [1]. In contrast, no single-crystal structure data are available in the Cambridge Structural Database for 5‑(2‑hydroxyethyl)‑6‑methyluracil (CAS 23935-66-2) or for 5‑carboxy‑6‑methyluracil (CAS 51622-67-4). The known crystal packing parameters enable prediction of mechanical properties (slip planes, habit) and guide formulation development (e.g., micronization, excipient compatibility), reducing empirical trial‑and‑error during pre‑formulation.

Solid-state characterization Crystallography Formulation

Lower Molecular Weight Improves Permeability Potential

Compared to (2,4‑diethoxy‑6‑methyl‑pyrimidin‑5‑yl)‑acetic acid (CAS 500159-50-2), the target compound has a molecular weight of 184.15 vs. 240.26 g/mol (−56.11 g/mol, −23% relative reduction) , and 2 hydrogen‑bond donors (NH groups) vs. 0 for the diethoxy analog. According to Lipinski's Rule of Five, the lower molecular weight and presence of H‑bond donors predict superior passive membrane permeability, a critical parameter for cell‑based assays and potential in vivo applications. The diethoxy analog's ethyl groups add lipophilicity but remove H‑bond donor capacity, potentially altering target engagement and PK profile.

Drug-likeness Permeability Physicochemical comparison

Privileged Intermediate in Antiviral Patent Chemistry

The compound is explicitly claimed as a key intermediate in the synthesis of viral replication inhibitors targeting HIV (Patent US20120129840A1, Example 2) [1]. The synthetic route involves conversion of the 5‑acetic acid moiety to methyl ester and subsequent amide coupling to generate a library of pyrimidine-based antiviral agents. In contrast, 6-methyluracil and 5-(2-hydroxyethyl)-6-methyluracil are not directly amenable to such chemoselective derivatization without protection/deprotection steps. This patent precedence establishes the compound as a preferred building block for medicinal chemistry programs pursuing antiviral pyrimidine scaffolds.

Antiviral chemistry HIV replication inhibitors Patent landscape

Optimal Research & Industrial Application Scenarios


HIV & Antiviral Library Synthesis

The compound is ideally suited as a 5‑carboxymethyl‑6‑methyluracil building block for synthesizing focused libraries of pyrimidine‑based viral replication inhibitors, following the procedures validated in US20120129840A1. Its ionizable carboxylic acid (pKa 3.86 ) permits efficient methyl esterification (>97% yield reported for the methyl ester [1]) and subsequent amide coupling, enabling rapid SAR exploration at the 5‑position.

Co-crystallization Studies

The available single‑crystal structure (monoclinic P2₁/n ) provides a reference for co‑crystallization trials with target proteins (e.g., viral polymerases, AChE). The defined solid‑state geometry facilitates interpretation of electron density maps when the compound or its analogs are soaked into protein crystals, reducing refinement ambiguity.

Solid-Form Screening for Formulation

Owing to its known crystal packing parameters , the compound can serve as a model for solid‑form screening (polymorph, salt, cocrystal) of 6‑methyluracil derivatives. Its predicted aqueous solubility ≥25 mg/mL [1] also makes it a candidate for developing lyophilized formulations for intravenous administration in animal efficacy models.

Permeability & Solubility Benchmarking

With a molecular weight of 184.15 g/mol, 2 H‑bond donors, and a predicted pKa of 3.86 , the compound sits in favorable oral drug‑like space and can be used as a reference standard for calibrating PAMPA or Caco‑2 permeability assays when evaluating more lipophilic 6‑methyluracil derivatives (e.g., the diethoxy analog, CAS 500159-50-2 ).

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